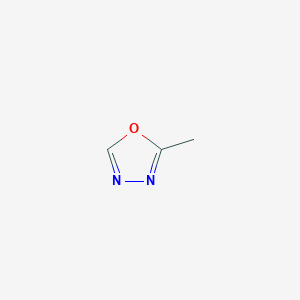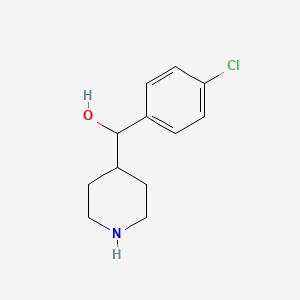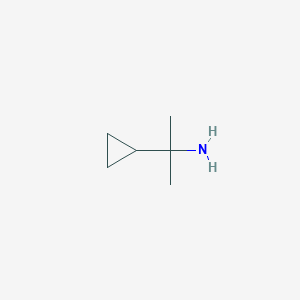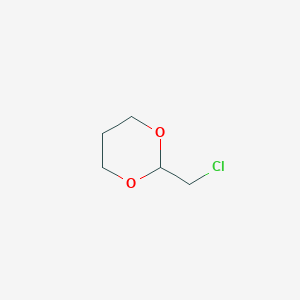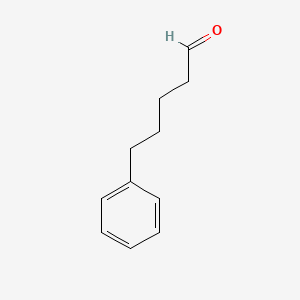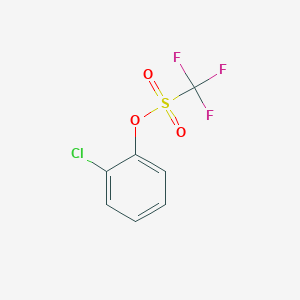
2-氯苯基三氟甲磺酸酯
描述
2-Chlorophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H4ClF3O3S . It has a molecular weight of 260.62 . It is also known by other names such as 2-chlorophenyl triflate .
Molecular Structure Analysis
The InChI code for 2-Chlorophenyl trifluoromethanesulfonate is 1S/C7H4ClF3O3S/c8-5-3-1-2-4-6 (5)14-15 (12,13)7 (9,10)11/h1-4H . The InChI key is KTLNEJOQAOFUTO-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
2-Chlorophenyl trifluoromethanesulfonate is a liquid at room temperature . It has a boiling point of 120°C at 33mmHg . The specific gravity at 20/20°C is 1.52 .
科学研究应用
苯炔前体的改进合成
2-氯苯基三氟甲磺酸酯参与合成 2-(三甲基甲硅烷基)苯基三氟甲磺酸酯,这是一种重要的苯炔前体。Atkinson、Sperry 和 Brimble (2010) 的一项研究概述了一种改进的合成方法,提高了产率并缩短了反应时间,强调了其在有机合成中的实用性 (Atkinson、Sperry 和 Brimble,2010)。
醇酰化催化剂
在催化领域,源自三氟甲磺酸酯(如 2-氯苯基三氟甲磺酸酯)的三氟甲磺酸钬是一种活性极强的路易斯酸催化剂。Ishihara 等人 (1996) 证明了它在酸酐酰化醇和酯化过程中的实际用途,强调了它在有机反应中的重要性 (Ishihara、Kubota、Kurihara 和 Yamamoto,1996)。
三氟甲磺酸在有机合成中
与三氟甲磺酸酯密切相关的三氟甲磺酸在各种有机合成过程中起着至关重要的作用。Kazakova 和 Vasilyev (2017) 综述了它在亲电芳香取代、碳-碳和碳-杂原子键的形成以及其他反应中的应用,突出了它在生成阳离子物质以合成新化合物方面的多功能性 (Kazakova 和 Vasilyev,2017)。
菲衍生物的合成
三氟甲磺酸(HOTf)促进了有机化学中重要的菲衍生物的合成。Guo 等人 (2015) 开发了一种使用 HOTf 进行交叉偶联反应的方法,证明了其在创建多取代菲中的有效性 (Guo、Zhou、Zhang 和 Hua,2015)。
C-F 键的活化
三氟甲基化芳烃中 C-F 键的活化是另一个应用领域。Wang 和 Hu (2009) 发现三氟甲磺酸可以有效活化该键,导致二苯甲酮的形成,证明了其在新型催化和反应途径中的作用 (Wang 和 Hu,2009)。
镧系元素(III)三氟甲磺酸盐在氨解中
源自 2-氯苯基三氟甲磺酸酯等化合物的镧系元素(III)三氟甲磺酸盐是 1,2-环氧化合物氨解中的高效催化剂。Chini 等人 (1994) 表明,包括 Yb(OTf)3、Nd(OTf)3 和 Gd(OTf)3 在内的这些三氟甲磺酸盐催化形成 β-氨基醇,具有高选择性和高产率,突出了它们在有机合成中的重要性 (Chini、Crotti、Favero、Macchia 和 Pineschi,1994)。
三氟甲磺酸在环化反应中
与三氟甲磺酸酯相关的三氟甲磺酸在环化反应中作为一种优良的催化剂。Haskins 和 Knight (2002) 证明了它在诱导均烯基磺酰胺的 5-内环化形成吡咯烷中的功效,显示了它在创建多环体系中的多功能性 (Haskins 和 Knight,2002)。
聚合物化学中的电子自旋共振
在聚合物化学中,已经研究了三氟甲磺酸酯衍生物(如 2-氯苯基三氟甲磺酸酯)在电子自旋共振的背景下。Inoue 等人 (1989) 研究了高氯酸盐和三氟甲磺酸盐聚合物,表明它们在理解聚吡咯和聚噻吩等材料的顺磁性中所扮演的角色 (Inoue、Castillo-Ortega、Mizuno、Asaji 和 Nakamura,1989)。
三氟甲磺酸活化的酰胺转化
与三氟甲磺酸酯相关的三氟甲磺酸用作各种酰胺转化中的活化剂。Huang 和 Kang (2021) 综述了它在有机合成中的应用,强调了它通过三氟甲磺酸酯中间体的亲核捕获生成新化合物的作用 (Huang 和 Kang,2021)。
安全和危害
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-Chlorophenyl trifluoromethanesulfonate may also interact with various biological targets.
Mode of Action
It’s known that the compound can be used as a precursor to ortho-benzyne, a highly reactive intermediate in organic chemistry . This suggests that 2-Chlorophenyl trifluoromethanesulfonate may interact with its targets through electrophilic aromatic substitution, a common reaction mechanism in aryne chemistry .
Biochemical Pathways
Given the compound’s potential to generate ortho-benzyne, it’s plausible that it could influence a variety of biochemical processes, particularly those involving aromatic compounds .
Result of Action
Given the compound’s potential reactivity as a precursor to ortho-benzyne , it’s plausible that it could induce significant changes at the molecular and cellular levels, but specific effects would depend on the nature of the compound’s targets and the context of its use.
Action Environment
Like many chemical compounds, its activity and stability could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化分析
Biochemical Properties
2-Chlorophenyl trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of other compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of triflates, which are important intermediates in organic synthesis . The nature of these interactions often involves the formation of covalent bonds with the target molecules, facilitating the modification or synthesis of complex biochemical structures.
Cellular Effects
The effects of 2-Chlorophenyl trifluoromethanesulfonate on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modify the activity of certain enzymes, leading to changes in metabolic pathways and gene expression profiles . These changes can result in altered cellular functions, including growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Chlorophenyl trifluoromethanesulfonate exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves the formation of covalent bonds, which can alter the structure and function of the target molecules . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chlorophenyl trifluoromethanesulfonate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Chlorophenyl trifluoromethanesulfonate vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects are often observed, where a certain dosage level must be reached before significant biochemical or physiological changes occur. High doses can lead to toxicity, affecting various organs and systems in the body.
Metabolic Pathways
2-Chlorophenyl trifluoromethanesulfonate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can be metabolized by liver enzymes, leading to the formation of different metabolites that can have distinct biochemical activities. These metabolic pathways are crucial for understanding the compound’s overall effects on biological systems.
Transport and Distribution
The transport and distribution of 2-Chlorophenyl trifluoromethanesulfonate within cells and tissues are critical for its biochemical activity. It can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in certain compartments or organelles, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall biochemical effects.
Subcellular Localization
The subcellular localization of 2-Chlorophenyl trifluoromethanesulfonate is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
属性
IUPAC Name |
(2-chlorophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O3S/c8-5-3-1-2-4-6(5)14-15(12,13)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLNEJOQAOFUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342402 | |
| Record name | 2-Chlorophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66107-36-6 | |
| Record name | 2-Chlorophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chlorophenyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


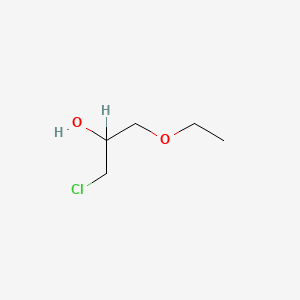

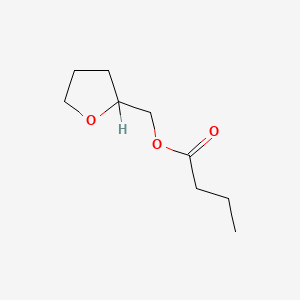
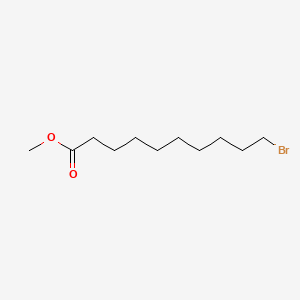
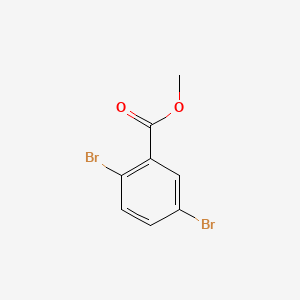
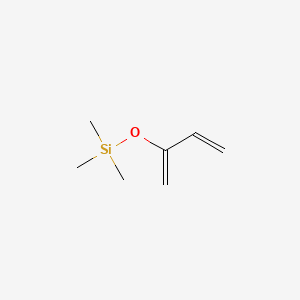

![(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B1348783.png)
